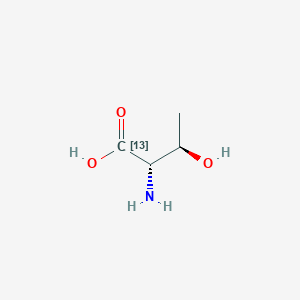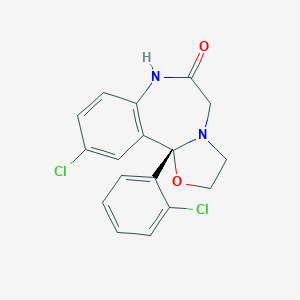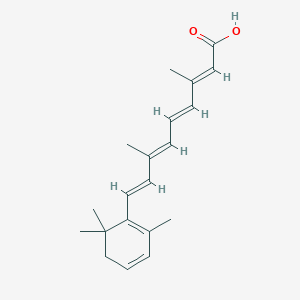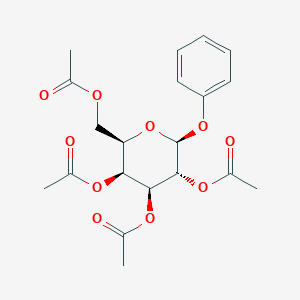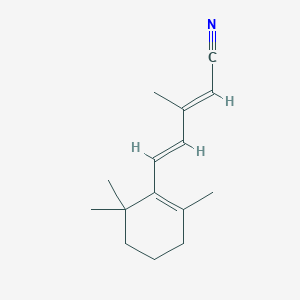
(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienenitrile, also known as (2E,4E)-Methyl-5-(2,6,6-trimethylcyclohexen-1-yl)-penta-2,4-dienenitrile, is a synthetic compound that has been studied for its potential use in laboratory experiments. It is a member of the cyclohexene family and is a colorless solid with a melting point of 92-93°C. This compound has been studied for its potential use in a variety of scientific applications, including synthesis, biochemical and physiological effects, and mechanism of action.
科学的研究の応用
Biomedical Applications
β-type titanium (Ti) alloys have garnered significant attention as novel biomedical materials due to their low elastic moduli and excellent biocompatibility . Although BETA-IONYLIDENEACETONITRILE is not a direct component of these alloys, understanding its properties can inform alloy design. Researchers explore the molybdenum equivalency (Mo eq) method and DV-Xα molecular orbital method to create β-type Ti alloys with desirable properties. These alloys possess lower elastic moduli than other Ti alloys, yet still exceed human bone elastic moduli. Additionally, porous β-type Ti alloys with reduced elastic modulus have been developed using techniques like powder metallurgy and additive manufacturing. These materials exhibit comparable mechanical properties, corrosion resistance, and biocompatibility, making them suitable for implant applications .
Shape Memory Alloys
The β-titanium structure of BETA-IONYLIDENEACETONITRILE contributes to its shape memory properties. Shape memory alloys (SMAs) can “remember” their original shape and return to it after deformation. These materials find applications in medical devices (e.g., stents, orthopedic implants) and other technical fields due to their superelastic behavior and ability to recover their shape upon heating or stress release .
Safety And Hazards
特性
IUPAC Name |
(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h7-9H,5-6,10H2,1-4H3/b8-7+,12-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYODHNOTKUUDY-ANKZSMJWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C#N)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




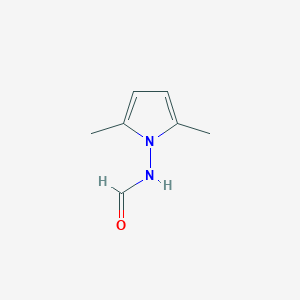


![2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone](/img/structure/B133705.png)

![3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B133713.png)
